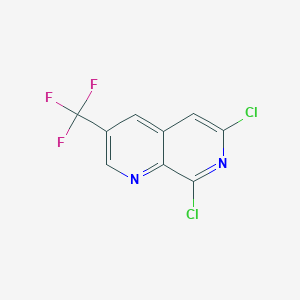
6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine is a synthetic organic compound characterized by its unique structure, which includes chlorine and trifluoromethyl groups attached to a naphthyridine core
準備方法
Synthetic Routes and Reaction Conditions: Common reagents used in these reactions include chlorinating agents such as thionyl chloride or phosphorus pentachloride, and trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, often carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of partially or fully reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds with various functional groups.
科学的研究の応用
6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of target proteins and influence various cellular pathways, leading to its observed biological effects .
類似化合物との比較
- 6,8-Dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4(3H)-one
- 6,8-Dichloro-3-cyanochromone
- 6,8-Dichloro-3-formylchromone
Comparison: 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications. In contrast, similar compounds may have different core structures or substituents, leading to variations in their reactivity and applications .
特性
分子式 |
C9H3Cl2F3N2 |
|---|---|
分子量 |
267.03 g/mol |
IUPAC名 |
6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-6-2-4-1-5(9(12,13)14)3-15-7(4)8(11)16-6/h1-3H |
InChIキー |
IBBSKPMCOJMYPU-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(N=C(C2=NC=C1C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















